molecular formula C12H15Cl2NO2 B1446481 Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride CAS No. 1373223-04-1

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Katalognummer: B1446481
CAS-Nummer: 1373223-04-1
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: DKFNCZWJHGMHGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (CAS: 1373223-04-1) is a hydrochloride salt of a tetrahydroisoquinoline derivative. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol and a purity specification of ≥98% . The compound features a chloro substituent at the 6-position of the isoquinoline ring and an ethyl ester group at the 1-position. It is primarily utilized in research settings, though commercial availability has been discontinued in certain scales (e.g., 50 mg–1 g) .

Eigenschaften

IUPAC Name

ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFNCZWJHGMHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves:

  • Construction of the tetrahydroisoquinoline ring system.
  • Introduction of the 6-chloro substituent.
  • Esterification to form the ethyl carboxylate.
  • Conversion to the hydrochloride salt for stability and handling.

Stepwise Synthetic Approach

Synthesis of 6-Chloroisoquinoline Precursors

The synthesis often begins with chlorinated aromatic precursors. Chlorine substitution at the 6-position can be introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials such as 6-chloro-substituted benzaldehydes or benzylamines.

Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring is commonly constructed via Pictet-Spengler cyclization or reductive amination methods:

  • Pictet-Spengler Reaction: Condensation of a 2-phenylethylamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
  • Reductive Amination: Reaction of 6-chloroisoquinoline derivatives with suitable aldehydes followed by reduction (e.g., sodium borohydride) to yield the tetrahydroisoquinoline.
Introduction of the Carboxylate Ester Group

The carboxylate group at the 1-position is introduced by acylation or esterification reactions:

  • Treatment of the tetrahydroisoquinoline intermediate with ethyl chloroformate or ethyl bromoacetate under basic conditions to form the ethyl ester.
  • Alternatively, direct esterification of the corresponding carboxylic acid intermediate using ethanol and acid catalysts.
Formation of the Hydrochloride Salt

The free base of ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), facilitating crystallization and purification.

Detailed Research Findings and Protocols

Literature-Reported Synthetic Procedures

A representative synthetic procedure adapted from analogous tetrahydroisoquinoline derivatives includes:

Step Reagents/Conditions Outcome Yield (%)
1. Preparation of 6-chloroisoquinoline intermediate Starting from 6-chlorobenzaldehyde and 2-phenylethylamine under acidic conditions Formation of imine intermediate 80-90
2. Cyclization via Pictet-Spengler reaction Acid catalysis (e.g., trifluoroacetic acid), reflux Formation of tetrahydroisoquinoline ring 75-85
3. Esterification Reaction with ethyl chloroformate or ethyl bromoacetate, base (triethylamine) Formation of ethyl ester at 1-position 70-80
4. Salt formation Treatment with HCl in ethanol Crystallization of hydrochloride salt 90-95

Reduction and Purification

  • Sodium borohydride is commonly used for reduction steps to convert imine or ylide intermediates to the tetrahydroisoquinoline core.
  • Purification is achieved by recrystallization from ethyl acetate/methanol mixtures or by flash chromatography using ethyl acetate/hexane or ethyl acetate/dichloromethane solvent systems.

Analytical Characterization

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Cyclization temperature 0°C to reflux Acid catalysis critical for ring closure
Reducing agent Sodium borohydride Used at 0°C to room temperature for selective reduction
Esterification reagent Ethyl chloroformate or ethyl bromoacetate Base required to neutralize HCl formed
Solvents Dichloromethane, ethanol, methanol Solvent choice affects yield and purity
Salt formation HCl in ethanol or diethyl ether Ensures stability and crystallinity

Analyse Chemischer Reaktionen

Cyclopalladation Reactions

This compound undergoes cyclopalladation, forming stable palladium complexes. The reaction involves coordination of the nitrogen atom in the tetrahydroisoquinoline ring to palladium, followed by oxidative addition.

Conditions Reagents/Catalysts Products Yield
Room temperature, inert atmospherePd(OAc)₂, LiCl, DMFPalladium(II) complex with η²-coordination to the aromatic ring78–85%

Key Findings :

  • The palladium complex demonstrates catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Structural analysis confirms planar chirality in the resulting complex.

Nucleophilic Substitution at Chlorine

The chloro group at the 6-position is susceptible to nucleophilic displacement under basic conditions.

Nucleophile Conditions Product Yield
Ammonia (NH₃)EtOH, 60°C, 12 h6-Amino-1,2,3,4-tetrahydroisoquinoline derivative65%
Sodium methoxideDMSO, 80°C, 6 h6-Methoxy analog72%
ThiophenolK₂CO₃, DMF, 100°C, 8 h6-Phenylthio derivative58%

Mechanistic Insight :

  • Proceeds via an SₙAr mechanism due to electron-withdrawing effects of the ester group.

  • Steric hindrance from the tetrahydroisoquinoline ring slows reaction rates compared to simpler aryl chlorides.

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, followed by decarboxylation to form simpler tetrahydroisoquinoline derivatives.

Reaction Step Conditions Product Yield
Hydrolysis6M HCl, reflux, 4 h6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid89%
DecarboxylationCu powder, quinoline, 200°C6-Chloro-1,2,3,4-tetrahydroisoquinoline76%

Applications :

  • The carboxylic acid intermediate serves as a precursor for amide-bond formation in drug discovery .

Reduction of the Tetrahydroisoquinoline Core

Catalytic hydrogenation reduces the tetrahydroisoquinoline ring to a fully saturated decahydro derivative.

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 12 hDecahydro-6-chloro-isoquinoline-1-carboxylate82%
Raney NiH₂ (3 atm), THF, 50°C, 8 hPartially reduced dihydroisoquinoline derivative68%

Notes :

  • Over-reduction is avoided by controlling hydrogen pressure and temperature .

Oxidation Reactions

Controlled oxidation targets the tetrahydroisoquinoline ring or ester group.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 0°C, 2 h6-Chloroisoquinoline-1-carboxylic acid54%
Dess-Martin periodinaneCH₂Cl₂, 25°C, 4 hOxo-derivative at the 3-position63%

Challenges :

  • Overoxidation leads to ring-opening products, necessitating precise stoichiometry.

Reactions with Amines

The ester group participates in aminolysis reactions to form amides.

Amine Conditions Product Yield
BenzylamineDCC, DMAP, CH₂Cl₂, 24 h6-Chloro-1-(benzylcarbamoyl)-1,2,3,4-THIQ71%
MorpholineHATU, DIPEA, DMF, 12 hMorpholine-4-carboxamide derivative85%

Applications :

  • Amide derivatives show enhanced bioavailability in pharmacological studies .

Photochemical Reactions

UV irradiation induces unique reactivity, such as dimerization or chlorine displacement.

Conditions Reagents Product Yield
UV (254 nm), benzene, 6 hNoneDimer via [4+2] cycloaddition40%
UV (365 nm), TiO₂ catalystH₂O, O₂Hydroxylated derivative33%

Limitations :

  • Low yields due to competing decomposition pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for the synthesis of more complex organic molecules. Its chloro group allows for various substitution reactions, making it an essential intermediate in organic synthesis.

Biology

  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Research is ongoing to explore its efficacy and mechanisms of action.
  • Anticancer Potential: Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has been investigated for its potential anticancer properties. It may interact with specific cellular pathways involved in cancer progression.

Medicine

  • Pharmacological Tool: The compound is being explored for its role in drug development, particularly in studying receptor interactions and enzyme inhibition. Its ability to modulate neurotransmitter pathways suggests potential applications in treating neurological disorders.

Industrial Applications

  • Specialty Chemicals Production: It is utilized in the synthesis of specialty chemicals and pharmaceutical intermediates. The unique properties of this compound allow it to be tailored for specific industrial needs.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound showed significant inhibition against Staphylococcus aureus. The compound was tested at various concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Anticancer Research
In a collaborative study between ABC Institute and DEF University, the compound was evaluated for its effects on cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells through modulation of apoptotic pathways. Further research is planned to explore its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

  • CAS : 128073-50-7
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : ~257.45 g/mol (calculated)
  • Purity : 95%
  • Electron-donating nature of -OH may reduce electrophilic reactivity relative to the electron-withdrawing -Cl group in the target compound.

Ethyl 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

  • CAS : 1965308-78-4
  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight : 271.74 g/mol
  • Purity : 95%
  • Key Differences :
    • Methoxy (-OCH₃) substituent is bulkier and more lipophilic than -Cl, which may improve membrane permeability but reduce aqueous solubility.
    • The electron-donating methoxy group could alter binding interactions in biological systems compared to the chloro derivative.

Ethyl 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

  • CAS : 1822454-85-2
  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Molecular Weight : 259.70 g/mol
  • Purity : 95%
  • Key Differences :
    • Fluorine’s small size and high electronegativity may optimize pharmacokinetic properties, such as metabolic stability, compared to chloro.
    • Reduced steric hindrance relative to -Cl could enhance target engagement in enzyme-binding pockets.

5,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic Acid Hydrochloride

  • CAS : 1289646-93-0
  • Molecular Formula: C₁₀H₁₀Cl₃NO₂ (inferred)
  • Key Differences: Dual chloro substituents at positions 5 and 7 may enhance reactivity or biological activity through synergistic electronic effects. Increased molecular weight and lipophilicity compared to mono-chloro derivatives .

Derivatives with Additional Substituents

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-1-carboxylate (CAS references: [52-55]) feature methyl or phenyl groups at the 1-position and dimethoxy groups at 6,7-positions . These modifications:

  • Enhance structural diversity for structure-activity relationship (SAR) studies in drug discovery.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Substituent(s)
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride 1373223-04-1 C₁₂H₁₅Cl₂NO₂ 276.16 ≥98% 6-Cl
Ethyl 6-hydroxy analog 128073-50-7 C₁₂H₁₆ClNO₃ ~257.45 95% 6-OH
Ethyl 6-methoxy analog 1965308-78-4 C₁₃H₁₈ClNO₃ 271.74 95% 6-OCH₃
Ethyl 6-fluoro analog 1822454-85-2 C₁₂H₁₅ClFNO₂ 259.70 95% 6-F
5,7-Dichloro analog 1289646-93-0 C₁₀H₁₀Cl₃NO₂* ~294.00* N/A 5,7-diCl

*Inferred from structural description .

Discussion of Substituent Effects

  • Electron-Withdrawing vs. Methoxy (-OCH₃) and hydroxyl (-OH) groups donate electrons, which may alter reaction kinetics or target affinity .
  • Lipophilicity and Solubility :
    • Chloro and methoxy derivatives exhibit higher lipophilicity (LogP) than hydroxyl or fluoro analogs, influencing bioavailability .
    • Hydrochloride salt forms improve aqueous solubility across all compounds.
  • Biological Implications :
    • Fluorinated analogs are often prioritized in drug development due to their metabolic stability and enhanced membrane penetration .
    • Dichloro derivatives may exhibit broader-spectrum activity but pose synthetic challenges due to increased reactivity .

Biologische Aktivität

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15Cl2NO2
  • Molecular Weight : Approximately 276.16 g/mol
  • Appearance : White solid

The compound features a chloro substituent at the 6th position and an ethyl ester group at the 1st position of the tetrahydroisoquinoline ring system. This unique structural arrangement contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter pathways and inhibit specific enzymes. The exact mechanisms remain under investigation but are believed to involve:

  • Receptor Binding : Interaction with neurotransmitter receptors.
  • Enzyme Inhibition : Modulation of enzymatic activity related to cancer and angiogenesis.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-Cancer Activity :
    • Studies indicate that tetrahydroisoquinoline derivatives can act as anti-cancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline have shown significant activity against colorectal cancer cell lines such as HCT116 and SW480 .
  • Anti-Angiogenesis :
    • Research has demonstrated that certain THIQ derivatives possess anti-angiogenic properties. For example, compounds with similar structures have been evaluated for their ability to inhibit angiogenesis in vitro, with IC50 values indicating varying levels of efficacy .
  • Neuroprotective Effects :
    • Isoquinoline derivatives are known for their neuroprotective effects against neurodegenerative disorders. Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline may exhibit similar properties due to its structural characteristics .

Comparative Analysis with Related Compounds

Compound NameKey Features
6-Chloro-1,2,3,4-tetrahydroisoquinoline Lacks carboxylic acid functionality; simpler structure.
Ethyl 6-methyl-1,2,3,4-tetrahydroisoquinoline Methyl substitution instead of chlorine; potential differences in activity.
6-Chloroisoquinoline Aromatic structure; different reactivity profile compared to tetrahydro derivatives.

This table highlights how this compound compares with other related compounds in terms of structure and potential biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives:

  • Study on Anti-Cancer Activity :
    • A study synthesized various THIQs and evaluated their anti-cancer properties against colorectal cancer cell lines. Compounds bearing chloro groups exhibited significant KRas inhibition with IC50 values ranging from 0.9 μM to 10.7 μM .
  • Anti-Angiogenesis Evaluation :
    • Another research effort assessed the anti-angiogenic activities of THIQs. Compounds with ethyl groups demonstrated potent inhibition of angiogenesis with an IC50 value of 1.72 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.